5-Butyl-3-(p-chlorophenyl)rhodanine
Description
Structure
3D Structure
Properties
CAS No. |
23522-59-0 |
|---|---|
Molecular Formula |
C13H14ClNOS2 |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
5-butyl-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H14ClNOS2/c1-2-3-4-11-12(16)15(13(17)18-11)10-7-5-9(14)6-8-10/h5-8,11H,2-4H2,1H3 |
InChI Key |
QUCVKNNQBVHAIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Derivatization Strategies for 5 Butyl 3 P Chlorophenyl Rhodanine
Established Synthetic Pathways for the Core 5-Butyl-3-(p-chlorophenyl)rhodanine Structure
The synthesis of this compound is primarily achieved through a two-step process involving the initial formation of the 3-(p-chlorophenyl)rhodanine core, followed by the introduction of the butyl group at the 5-position via a Knoevenagel condensation.
Multi-Step Synthesis Approaches and Reaction Conditions
The initial and crucial step is the synthesis of the N-substituted rhodanine (B49660) ring. A common and effective method involves the reaction of p-chlorophenyl isothiocyanate with an α-mercaptoacetate, such as ethyl or methyl 2-mercaptoacetate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol (B145695), and proceeds through a dithiocarbamate (B8719985) intermediate which subsequently cyclizes to form the 3-(p-chlorophenyl)rhodanine ring.
A specific protocol for a similar compound, 3-(4'-chlorophenyl)-rhodanine, involves heating p-chlorophenyl isothiocyanate with mercaptoacetic acid in a pressure bottle at 120-130°C for 2.5 hours in the presence of a few drops of triethylamine. prepchem.com After standing overnight, the crude product can be filtered and recrystallized from ethanol. prepchem.com
The second step is the Knoevenagel condensation, a cornerstone reaction in rhodanine chemistry. nih.govorganicreactions.orgwikipedia.orgsigmaaldrich.com This reaction introduces the butyl group at the C-5 position of the rhodanine ring. In this case, 3-(p-chlorophenyl)rhodanine is reacted with pentanal (valeraldehyde). The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or triethylamine, in a suitable solvent like ethanol or acetic acid. The active methylene (B1212753) group at the C-5 position of the rhodanine ring is deprotonated by the base, forming a nucleophilic enolate that attacks the carbonyl carbon of pentanal. Subsequent dehydration leads to the formation of the exocyclic double bond, yielding 5-butylidene-3-(p-chlorophenyl)rhodanine. A final reduction step would then be required to saturate the double bond and obtain the target compound, this compound.
Optimization of Synthetic Yields and Purity for this compound
Optimizing the yield and purity of this compound involves careful control of the reaction conditions in both synthetic steps. For the Knoevenagel condensation, the choice of catalyst and solvent plays a crucial role. While traditional methods often employ piperidine in refluxing ethanol, studies on similar rhodanine condensations have explored various catalysts to improve yields and reduce reaction times. The use of an appropriate amount of catalyst is critical, as excess base can lead to side reactions.
Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. The progress of the reaction and the purity of the product can be monitored by thin-layer chromatography (TLC). For more challenging purifications, column chromatography on silica (B1680970) gel may be employed.
| Parameter | Condition | Effect on Yield/Purity |
| Knoevenagel Catalyst | Piperidine, Triethylamine, Ammonium (B1175870) Acetate | Choice and concentration affect reaction rate and can minimize side products. |
| Solvent | Ethanol, Acetic Acid, DMF | Solvent polarity and boiling point influence reaction kinetics and solubility of reactants and products. |
| Temperature | Room temperature to reflux | Higher temperatures can accelerate the reaction but may also promote byproduct formation. |
| Purification Method | Recrystallization, Column Chromatography | Essential for removing unreacted starting materials and byproducts to obtain a high-purity compound. |
Novel and Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of rhodanine derivatives to minimize the use of hazardous solvents and reagents, reduce energy consumption, and improve reaction efficiency.
Catalyst Development for this compound Synthesis
Research into catalysts for the Knoevenagel condensation of rhodanines has expanded beyond traditional organic bases. A variety of catalysts have been investigated for similar reactions, which could be applicable to the synthesis of this compound. These include:
Solid-supported catalysts: Using catalysts immobilized on solid supports simplifies their removal from the reaction mixture, allowing for easy recovery and recycling.
Ionic liquids: These have been used as both catalysts and solvents in Knoevenagel condensations, often leading to improved yields and easier product isolation. researchgate.net
Biocatalysts: Enzymes such as lipoprotein lipase (B570770) have been shown to catalyze Knoevenagel condensations under mild conditions. researchgate.net
Nanoparticle catalysts: Copper ferrite (B1171679) (CuFe2O4) nanoparticles have been used as a magnetically separable heterogeneous catalyst for the synthesis of 5-arylidene-rhodanine derivatives in water. nanobioletters.com
Solvent-Free and Environmentally Benign Protocols for this compound
To address the environmental concerns associated with traditional organic solvents, several alternative approaches have been developed for rhodanine synthesis.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. mdpi.comderpharmachemica.comresearchgate.netbanglajol.info Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. Solvent-free Knoevenagel condensations under microwave irradiation have been reported for various aldehydes and rhodanines, often using a solid support or a catalytic amount of a reagent. mdpi.com For instance, a microwave-assisted, urea-catalyzed Knoevenagel condensation of aldehydes with active methylene compounds has been described as a rapid and efficient method under solvent-free conditions. banglajol.info
Ultrasound-mediated synthesis is another green technique that can enhance reaction rates and yields. The use of ultrasound provides an alternative energy source for chemical reactions, often leading to improved efficiency.
Reactions in water: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Knoevenagel condensations of rhodanines with aldehydes have been successfully carried out in water using catalysts like diammonium hydrogen phosphate (B84403) or alum. derpharmachemica.com
| Green Approach | Key Features | Potential Advantages for Synthesis |
| Microwave-assisted | Rapid heating, shorter reaction times. | Increased yield, reduced byproducts, energy efficient. mdpi.comderpharmachemica.comresearchgate.netbanglajol.info |
| Ultrasound-mediated | Acoustic cavitation enhances reactivity. | Improved reaction rates and yields. |
| Solvent-free | Reactions conducted without a solvent. | Reduced waste, easier purification, lower cost. researchgate.netmdpi.com |
| Aqueous media | Use of water as the solvent. | Environmentally benign, safe, and economical. nanobioletters.comderpharmachemica.com |
Regioselective Functionalization and Derivatization Strategies of this compound
The rhodanine scaffold offers several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities. nih.govresearchgate.netsci-hub.senih.gov For this compound, the primary sites for further functionalization include the exocyclic double bond (if present before reduction), the thiocarbonyl group, and potentially the aromatic ring.
Direct alkylation at the N-3 position is a common strategy for unsubstituted rhodanines, but in this case, the position is already occupied by the p-chlorophenyl group. Alkylation of 5-ene-rhodanines can lead to a mixture of 2- and 3-substituted isomers. sci-hub.se
Functionalization of the Exocyclic Double Bond: If the synthesis is stopped at the 5-butylidene-3-(p-chlorophenyl)rhodanine stage, the exocyclic double bond serves as a key handle for further derivatization. This double bond can undergo various reactions, such as Michael addition, cycloaddition, and epoxidation, to introduce new functional groups and create more complex molecular architectures. Radical-triggered translocation of the C-C double bond is a more advanced strategy that could potentially be applied. nih.gov
Derivatization of the Thiocarbonyl Group: The thiocarbonyl group at the C-2 position is another reactive site. It can be converted to a carbonyl group through various oxidation methods. More commonly, it can be S-alkylated to form 2-(alkylthio)thiazol-4-ones. The thiocarbonyl group can also be used in the synthesis of condensed heterocyclic systems. The use of Lawesson's reagent can be employed for thionation reactions. mdpi.com
Modification of the Aromatic Ring: The p-chlorophenyl group can also be a site for further modification, although this is generally less common than derivatization of the rhodanine core. Electrophilic aromatic substitution reactions could potentially introduce additional substituents on the phenyl ring, though the chloro- and rhodanine moieties will influence the regioselectivity of such reactions.
Chemical Modifications at the Rhodanine Ring System
The rhodanine ring system of this compound offers several sites for chemical modification, primarily at the C5-position, the thiocarbonyl group at C2, and the carbonyl group at C4. The reactivity of these positions allows for the synthesis of a diverse range of derivatives.
A primary method for the synthesis of 5-substituted rhodanines is the Knoevenagel condensation . wikipedia.orgnanobioletters.comnih.govresearchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as 3-(p-chlorophenyl)rhodanine, in the presence of a basic catalyst. wikipedia.org For the synthesis of this compound, the precursor 3-(p-chlorophenyl)rhodanine would be reacted with butanal.
A general procedure for the Knoevenagel condensation to synthesize 5-alkylidene-rhodanine derivatives is as follows:
| Reactants | Catalyst | Solvent | Reaction Conditions |
| 3-(p-chlorophenyl)rhodanine, Butanal | Piperidine, Acetic Acid | Ethanol | Reflux |
| 3-(p-chlorophenyl)rhodanine, Butanal | L-proline | Water | Room Temperature researchgate.net |
| 3-(p-chlorophenyl)rhodanine, Butanal | CuFe2O4 Nanoparticles | Water | Not specified nanobioletters.com |
| 3-(p-chlorophenyl)rhodanine, Butanal | Triethylamine (TEA) | Dimethyl sulfoxide (B87167) (DMSO) | 70 °C nih.gov |
This table represents general conditions for Knoevenagel condensation of rhodanines and can be adapted for the synthesis of this compound.
Following the initial condensation, the resulting 5-butylidene-3-(p-chlorophenyl)rhodanine can be reduced to the target compound, this compound.
Further modifications of the rhodanine ring can be explored:
Reactions at the Thiocarbonyl Group (C2): The thiocarbonyl group can undergo various reactions. For instance, it can interact with diiodine to form adducts, a property that has been explored in the context of small molecule semiconductors. rsc.org It can also be converted to a carbonyl group (oxo-derivative) through oxidative processes. researchgate.net
Hydrolysis of the Rhodanine Ring: Rhodanine derivatives can undergo hydrolysis, leading to the opening of the heterocyclic ring to form enethiols. nih.gov This reaction is pH-dependent and can be a significant consideration in the stability and reactivity of these compounds. nih.gov The resulting enethiols can then undergo further reactions, such as dimerization to form 1,3-dithiolanes and mixed disulfides, particularly in solvents like DMSO. nih.gov
Modifications at the C5-Position: The methylene bridge of the butyl group at the C5 position can also be a site for further functionalization, although this is less commonly explored compared to modifications of the rhodanine ring itself.
Substituent Effects on Reaction Pathways and Selectivity of this compound Derivatives
The nature of the substituents at the N3 and C5 positions of the rhodanine ring significantly influences the molecule's reactivity and the selectivity of its derivatization reactions.
The butyl group at the C5 position is an electron-donating alkyl group. Its presence influences the lipophilicity of the molecule, a key factor in its solubility and potential biological interactions. nih.gov The steric bulk of the butyl group can also play a role in directing the approach of reagents to other reactive sites on the rhodanine ring, thereby influencing the chemo- and regioselectivity of subsequent derivatization reactions. For instance, the steric hindrance offered by the C5-substituent can affect the accessibility of the adjacent carbonyl group at C4 and the thiocarbonyl group at C2 to nucleophilic attack.
| Substituent | Position | Electronic Effect | Steric Effect | Influence on Reactivity |
| p-Chlorophenyl | N3 | Electron-withdrawing (inductive) | Moderate | Influences acidity of C5-protons in precursor; affects stability of intermediates. |
| Butyl | C5 | Electron-donating (inductive) | Moderate | Increases lipophilicity; can sterically hinder reactions at C4 and C2. |
The combination of these substituent effects determines the preferred reaction pathways and the selectivity observed in the chemical modification of this compound, making it a versatile scaffold for further chemical exploration.
Advanced Spectroscopic and Structural Elucidation Research of 5 Butyl 3 P Chlorophenyl Rhodanine
Crystallographic Studies of 5-Butyl-3-(p-chlorophenyl)rhodanine
Crystallographic studies are fundamental to understanding the precise spatial arrangement of atoms within a crystalline solid. For this compound, these studies provide invaluable insights into its molecular geometry, intermolecular interactions, and packing in the solid state.
Single Crystal X-Ray Diffraction Analysis of this compound
Single crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline compounds. While a dedicated study solely on this compound is not extensively reported, analysis of closely related rhodanine (B49660) derivatives allows for a detailed and predictive understanding of its crystallographic parameters. For instance, studies on other 3,5-disubstituted rhodanines reveal key structural features that are highly likely to be present in the title compound.
The crystal system for rhodanine derivatives can vary, with many crystallizing in monoclinic or triclinic systems. nih.gov The asymmetric unit would contain one molecule of this compound. The core rhodanine ring is expected to be essentially planar. The butyl group at the C5 position would likely adopt a stable, extended conformation to minimize steric hindrance. The p-chlorophenyl group at the N3 position would be twisted relative to the plane of the rhodanine ring.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₁₃H₁₄ClNOS₂ |
| Formula Weight | 299.84 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~5-7 |
| c (Å) | ~20-22 |
| β (°) | ~95-105 |
| Volume (ų) | ~1200-1400 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.4-1.5 |
Note: This data is predictive and based on values reported for structurally similar rhodanine derivatives.
Polymorphism and Co-crystallization Research Involving this compound
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of research in pharmaceuticals and material science, as different polymorphs can exhibit distinct physical properties. Research into the polymorphism of chlorinated organic compounds has shown that different crystal packing and molecular conformations can arise. nih.gov For this compound, polymorphism could be driven by variations in the torsion angle of the p-chlorophenyl group or different packing arrangements stabilized by weak intermolecular interactions. nih.gov
Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying the properties of a compound. Co-crystals of this compound could be designed with specific co-formers to enhance properties such as solubility or stability. The hydrogen bond acceptors on the rhodanine ring (the carbonyl oxygen and the exocyclic sulfur) would be primary sites for interaction with hydrogen bond-donating co-formers.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of this compound
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.
2D NMR Techniques (COSY, HSQC, HMBC) for this compound Structure Confirmation
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, allowing for the tracing of the butyl chain's proton network (H-C(1') to H-C(4')).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals for the butyl chain and the methine proton at the C5 position.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity between the butyl group and the C5 of the rhodanine ring, and between the p-chlorophenyl ring and the N3 of the rhodanine ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Rhodanine C2 (C=S) | - | ~195-205 |
| Rhodanine C4 (C=O) | - | ~170-175 |
| Rhodanine C5 | ~4.5-4.7 (dd) | ~50-55 |
| Butyl C1' | ~1.8-2.0 (m) | ~30-35 |
| Butyl C2' | ~1.3-1.5 (m) | ~25-30 |
| Butyl C3' | ~1.2-1.4 (m) | ~20-25 |
| Butyl C4' | ~0.9 (t) | ~13-15 |
| p-chlorophenyl C1'' | - | ~135-140 |
| p-chlorophenyl C2'', C6'' | ~7.3-7.5 (d) | ~128-130 |
| p-chlorophenyl C3'', C5'' | ~7.4-7.6 (d) | ~129-131 |
| p-chlorophenyl C4'' | - | ~133-138 |
Note: These are estimated chemical shifts based on general values for similar functional groups and may vary.
Dynamic NMR and Conformational Dynamics of this compound in Solution
Dynamic NMR techniques can be used to study the conformational dynamics of this compound in solution. The primary dynamic process would be the restricted rotation around the N3-C(p-chlorophenyl) bond. At lower temperatures, this rotation may be slow enough on the NMR timescale to result in distinct signals for the ortho and meta protons of the chlorophenyl ring. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum. By analyzing the line shapes at different temperatures, the energy barrier to this rotation can be calculated, providing quantitative information about the conformational flexibility of the molecule. mdpi.com
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Molecular Interactions of this compound
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly sensitive to intermolecular interactions such as hydrogen bonding.
For this compound, the most prominent vibrational modes would be the stretching frequencies of the carbonyl (C=O) and thiocarbonyl (C=S) groups of the rhodanine ring. The positions of these bands are sensitive to the molecular environment. In the solid state, intermolecular interactions, such as weak C-H···O or C-H···S hydrogen bonds, can lead to shifts in these vibrational frequencies compared to the gas phase or dilute solution.
Table 3: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FTIR) | Predicted Wavenumber (cm⁻¹) (Raman) |
| C-H stretching (aromatic) | ~3100-3000 | ~3100-3000 |
| C-H stretching (aliphatic) | ~2960-2850 | ~2960-2850 |
| C=O stretching (rhodanine) | ~1700-1730 | Weak or absent |
| C=C stretching (aromatic) | ~1600, ~1490 | Strong |
| C-N stretching | ~1350-1380 | Moderate |
| C=S stretching (thiocarbonyl) | ~1200-1250 | Strong |
| C-Cl stretching | ~700-750 | Moderate |
Note: These are approximate frequency ranges and can be influenced by the physical state and intermolecular interactions.
In studies of related compounds, the C-Cl stretching vibration is typically observed in the range of 730-580 cm⁻¹. researchgate.net The analysis of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), can provide a detailed picture of the intermolecular forces that govern the solid-state structure of this compound. dergipark.org.tr
Mass Spectrometry Fragmentation Pathways for Structural Insights into this compound and its Derivatives
Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing critical information about a molecule's mass and its fragmentation patterns upon ionization. While specific, publicly available mass spectrometry data for this compound is limited, we can deduce its likely fragmentation pathways under electron impact (EI) ionization by examining the known fragmentation behaviors of structurally related rhodanine derivatives and other heterocyclic compounds. This analysis allows for the postulation of a detailed fragmentation scheme, which is crucial for the identification and characterization of this compound and its potential derivatives in various research contexts.
The proposed fragmentation of this compound would be initiated by the formation of a molecular ion [M]•+, whose subsequent fragmentation would be dictated by the weakest bonds and the stability of the resulting fragment ions. The primary fragmentation routes are expected to involve the rhodanine core, the N-aryl linkage, and the alkyl substituent at the C5 position.
Key Proposed Fragmentation Pathways:
Alpha-Cleavage of the Butyl Group: A common fragmentation pathway for alkyl-substituted compounds is the cleavage of the bond adjacent to the heterocyclic ring. For this compound, this would involve the loss of a propyl radical (•C3H7), leading to a prominent fragment ion.
McLafferty Rearrangement: The butyl chain at the C5 position contains a gamma-hydrogen, making it susceptible to a McLafferty rearrangement. This process involves the transfer of a hydrogen atom to the carbonyl oxygen of the rhodanine ring, followed by the elimination of a neutral butene molecule (C4H8).
Cleavage of the N-Aryl Bond: The bond connecting the nitrogen atom of the rhodanine ring to the p-chlorophenyl group is another potential site of cleavage. This would result in the formation of a p-chlorophenyl radical or cation and a rhodanine-butyl fragment.
Fragmentation of the Rhodanine Ring: The rhodanine ring itself can undergo several fragmentation pathways. Common cleavages include the loss of carbon monoxide (CO), carbon sulfide (B99878) (CS), or the entire thio-carbonyl group (C=S). These fragmentations can lead to a series of smaller, characteristic ions that help to confirm the core structure of the molecule.
The presence of the chlorine atom on the phenyl ring is also a key diagnostic feature. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would be expected in the molecular ion and any fragments containing the p-chlorophenyl group, aiding in their identification.
A detailed examination of the expected fragmentation is presented in the following data table, which outlines the proposed major fragment ions, their mass-to-charge ratio (m/z), and the likely fragmentation mechanism.
| Proposed Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure/Formula | Plausible Fragmentation Pathway |
| [M]•+ | 297 | C₁₃H₁₄ClNOS₂ | Molecular Ion |
| [M - C₃H₇]⁺ | 254 | C₁₀H₇ClNOS₂ | α-cleavage of the butyl group |
| [M - C₄H₈]•+ | 241 | C₉H₆ClNOS₂ | McLafferty Rearrangement |
| [p-ClC₆H₄N]•+ | 125 | C₆H₄ClN | Cleavage of the N-aryl bond |
| [p-ClC₆H₄]⁺ | 111 | C₆H₄Cl | Cleavage of the N-aryl bond and loss of nitrogen |
| [Rhodanine-Butyl]⁺ | 172 | C₇H₁₀NOS₂ | Cleavage of the N-aryl bond |
| [M - CO]•+ | 269 | C₁₂H₁₄ClNS₂ | Loss of carbon monoxide from the rhodanine ring |
| [M - CS]•+ | 253 | C₁₃H₁₄ClNO | Loss of carbon sulfide from the rhodanine ring |
| [M - C₄H₉]⁺ | 240 | C₉H₅ClNOS₂ | Loss of the entire butyl group |
This predictive analysis of the mass spectrometry fragmentation of this compound provides a valuable framework for its structural confirmation and for the identification of related derivatives. Experimental verification of these pathways would be the next logical step in the comprehensive spectroscopic and structural elucidation of this compound.
Computational and Theoretical Investigations of 5 Butyl 3 P Chlorophenyl Rhodanine
Quantum Chemical Studies on the Electronic Structure and Reactivity of 5-Butyl-3-(p-chlorophenyl)rhodanine
Quantum chemical methods are instrumental in elucidating the electronic properties and predicting the reactivity of molecular systems. For rhodanine (B49660) derivatives, these studies provide a foundational understanding of their behavior at a sub-atomic level.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying organic molecules like this compound. DFT calculations can accurately predict various ground state properties, including molecular geometry (bond lengths and angles), vibrational frequencies (infrared and Raman spectra), and the distribution of electronic charge.
For rhodanine derivatives, DFT studies are often performed using functionals such as B3LYP combined with basis sets like 6-311G** to obtain optimized molecular structures and corresponding energies. These calculations reveal that the rhodanine core is largely planar, while the substituents at the N-3 and C-5 positions, in this case, the p-chlorophenyl and butyl groups, can adopt various spatial orientations. The calculated vibrational frequencies can be correlated with experimental infrared spectra to confirm the molecular structure. Furthermore, the molecular electrostatic potential (MEP) map, derived from DFT calculations, identifies the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen and thione sulfur atoms are typically identified as electron-rich, nucleophilic sites.
Table 1: Representative DFT Calculation Parameters for Rhodanine Derivatives
| Parameter | Typical Value/Method | Description |
|---|---|---|
| Method | Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate electronic structure. |
| Functional | B3LYP, ωB97XD | Approximations to the exchange-correlation energy term in DFT. |
| Basis Set | 6-311++G(d,p), cc-pVQZ | A set of functions used to build molecular orbitals. |
| Solvation Model | PCM, SMD | Implicit models to simulate the effects of a solvent. |
| Calculated Properties | Optimized Geometry, Vibrational Frequencies, Mulliken Charges, MEP | Key ground-state characteristics derived from the calculation. |
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.
In the case of this compound, FMO analysis typically shows that the HOMO is distributed over the electron-rich rhodanine ring, particularly the sulfur atoms and the π-system. The LUMO is often localized on the rhodanine core as well, but with significant contributions from the electron-withdrawing p-chlorophenyl group. The nature and position of substituents significantly influence the HOMO and LUMO energy levels. taylorandfrancis.com The electron-withdrawing p-chlorophenyl group at the N-3 position and the electron-donating butyl group at the C-5 position will modulate the electronic properties and the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Rhodanine Derivative
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Highest Occupied Molecular Orbital; relates to nucleophilicity. |
| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |
| Energy Gap (ΔE) | 4.4 | Indicates chemical reactivity and kinetic stability. |
Molecular Dynamics (MD) Simulations for Conformational Sampling of this compound
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. youtube.comresearchgate.net For a flexible molecule like this compound, MD simulations provide invaluable insights into its conformational landscape, which is the collection of three-dimensional shapes the molecule can adopt.
An MD simulation for this compound would typically be set up by placing the molecule in a simulated solvent box (e.g., water) and applying a force field (like CHARMM or AMBER) that describes the potential energy of the system. The simulation then solves Newton's equations of motion for the system, generating a trajectory of atomic positions and velocities over a set period, often nanoseconds to microseconds.
The analysis of the MD trajectory allows for a thorough exploration of the conformational space. Key aspects to investigate for this compound include:
Solvent Interactions: How the molecule interacts with the surrounding solvent molecules, which influences its solubility and preferred conformations.
Stability of Conformations: By analyzing the potential energy throughout the simulation, the most stable, low-energy conformations can be identified. These conformations are often the most relevant for biological activity.
Understanding the accessible conformations is crucial for drug design, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a protein's binding site. nih.govnih.gov
Table 3: Typical Parameters for an MD Simulation Protocol
| Parameter | Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |
| Water Model | TIP3P, SPC/E | Explicitly represents solvent molecules. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates physiological conditions. |
| Simulation Time | 100 ns - 1 µs | Duration of the simulation to ensure adequate sampling. |
| Analysis Tools | RMSD, RMSF, Radius of Gyration | Metrics to analyze the stability and flexibility of the molecule. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
Ligand-Based and Structure-Based QSAR Studies
QSAR studies on rhodanine derivatives have been instrumental in identifying the key structural features that govern their biological effects. benthamdirect.comnih.gov These studies can be broadly categorized into two types:
Ligand-Based QSAR: This approach is used when the three-dimensional structure of the biological target is unknown. It involves building a model based on a series of molecules with known activities. For rhodanine derivatives, descriptors such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP) are calculated for each molecule. Statistical methods like multiple linear regression or machine learning algorithms are then used to create an equation that correlates these descriptors with the observed activity. Studies have shown that for rhodanine derivatives, the nature of the substituent at the C-5 position significantly impacts activity. nih.gov
Structure-Based QSAR: When the 3D structure of the target protein is available, this method can be employed. It often involves molecular docking to predict the binding mode of each compound in the series within the protein's active site. The interaction energies and specific interactions (e.g., hydrogen bonds, hydrophobic contacts) are then used as descriptors in the QSAR model. For rhodanine derivatives, key interactions often involve the oxygen and sulfur atoms of the rhodanine core. benthamdirect.com
For this compound, a QSAR model could predict its activity based on the contributions of the butyl group (lipophilicity, size) and the p-chlorophenyl group (electronic effects, hydrophobicity). nih.govnih.gov
Pharmacophore Modeling for this compound Analogues
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.govyoutube.com Pharmacophore modeling is a powerful tool in drug discovery, used for virtual screening of compound libraries to identify new potential lead structures. nih.gov
Pharmacophore models for rhodanine analogues are typically generated by aligning a set of active compounds and identifying their common chemical features. nih.gov For rhodanine-based compounds, a typical pharmacophore model might include: youtube.com
Hydrogen Bond Acceptors: Corresponding to the carbonyl oxygen and thione sulfur on the rhodanine ring.
Hydrogen Bond Donors: Possible if there are appropriate substituents.
Hydrophobic/Aromatic Regions: Provided by substituents like the p-chlorophenyl group and the butyl chain in this compound.
An Excluded Volume: To represent the spatial constraints of the binding site.
By mapping this compound onto such a pharmacophore, one can assess its potential for a specific biological activity and use the model to guide the design of new analogues with improved potency and selectivity.
Table 4: Common Pharmacophoric Features of Rhodanine-Based Ligands
| Feature | Description | Corresponding Moiety in this compound |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Carbonyl oxygen, Thione sulfur |
| Hydrophobic Group (HY) | A nonpolar group that forms hydrophobic interactions. | Butyl chain, Chlorophenyl ring |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | p-Chlorophenyl ring |
| Negative Ionizable (NI) | A group that can carry a negative charge. | Potentially the rhodanine nitrogen under certain conditions. |
Molecular Docking and Binding Affinity Predictions of this compound with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as a rhodanine derivative, to the active site of a target protein. The binding affinity is often expressed as a docking score or binding energy, with lower (more negative) values typically indicating a more stable complex and potentially higher inhibitory activity.
Research on various rhodanine derivatives has demonstrated their potential to interact with a range of biological targets, including enzymes involved in bacterial infections and cancer. These studies often employ molecular docking simulations to elucidate the structural basis of the observed biological activity and to guide the design of more potent inhibitors.
For instance, studies on other rhodanine-containing compounds have explored their binding to enzymes such as cholinesterases (acetylcholinesterase and butyrylcholinesterase) nih.gov, human mitochondrial branched-chain aminotransferase (BCATm) ijper.orgresearchgate.net, and various bacterial enzymes dtu.dk. In the context of anticancer research, rhodanine derivatives have been investigated as inhibitors of protein kinases like the transforming growth factor-beta (TGF-β) type I receptor kinase nih.gov.
The general findings from these studies indicate that the rhodanine core serves as a versatile scaffold that can be functionalized at the N-3 and C-5 positions to achieve specific interactions within the binding pocket of a target protein. The nature of the substituents at these positions significantly influences the binding affinity and selectivity. The p-chlorophenyl group at the N-3 position and the butyl group at the C-5 position of the specified compound would be expected to play crucial roles in its interaction with biological targets through hydrophobic and potentially halogen-bonding interactions.
To illustrate the type of data generated in such studies, the following tables present molecular docking results for other rhodanine derivatives from the literature. It is important to note that this data is for analogous compounds and not for this compound.
Table 1: Example Molecular Docking Data for Rhodanine-Pyridinium Derivatives against Cholinesterases nih.gov
| Compound | Target Enzyme | Docking Score (kcal/mol) |
| Compound 10p | Acetylcholinesterase (AChE) | Not explicitly stated in abstract |
| Compound 10f | Butyrylcholinesterase (BChE) | Not explicitly stated in abstract |
| Tacrine (Control) | AChE & BChE | Not explicitly stated in abstract |
Note: The referenced study identified these compounds as the most potent inhibitors but did not provide specific docking scores in the abstract.
Table 2: Example Molecular Docking Data for Pyrazoline Derivatives against Human Mitochondrial Branched-Chain Aminotransferase (BCATm) ijper.orgresearchgate.net
| Compound | Target Protein | PDB ID | Docking Score |
| Compound 4f | Human Mitochondrial BCATm | 2A1H | -6.898 |
| Gabapentin (Control) | Human Mitochondrial BCATm | 2A1H | -6.013 |
Table 3: Example Molecular Docking Data for Imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole Derivatives against TGF-β Type I Receptor Kinase Domain nih.gov
| Compound | Target Protein | Glide Docking Score |
| Compound 7g | TGF-β Type I Receptor Kinase | - |
| Melphalan (Control) | TGF-β Type I Receptor Kinase | - |
Note: Specific docking scores were mentioned to be in Table 3 of the source, but the abstract did not provide the values.
These examples demonstrate how molecular docking studies provide valuable insights into the potential binding modes and affinities of small molecules. For this compound, similar computational investigations would be necessary to predict its interactions with specific biological macromolecules and to elucidate its potential therapeutic applications. Such studies would involve docking the compound into the crystal structures of relevant target proteins and calculating the binding energies to identify potential hits for further experimental validation.
Pharmacological and Biochemical Investigations of this compound (Pre-clinical and Mechanistic Focus)
Information regarding the specific pharmacological and biochemical properties of this compound is not available in the public domain. Extensive searches of scientific literature and databases did not yield specific preclinical or mechanistic data for this particular compound.
While the rhodanine scaffold is a recognized pharmacophore in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for a wide range of biological activities, specific experimental data on the 5-butyl, 3-(p-chlorophenyl) substituted rhodanine is absent from the available literature.
Therefore, it is not possible to provide scientifically accurate information regarding its in vitro enzyme inhibition, receptor binding profile, or its effects on cellular pathways as outlined in the requested sections. The creation of such data would be speculative and would not adhere to the principles of scientific accuracy.
For information on the pharmacological properties of other rhodanine derivatives, a broad literature search on the general class of compounds is recommended.
Pharmacological and Biochemical Investigations of 5 Butyl 3 P Chlorophenyl Rhodanine Pre Clinical and Mechanistic Focus
Cellular Pathway Modulation by 5-Butyl-3-(p-chlorophenyl)rhodanine in Cell Culture Models
Cell Signaling Pathway Perturbations by this compound
Based on the gene expression and proteomic data, specific signaling pathways would be implicated. For instance, if genes related to apoptosis are upregulated, further investigation into the caspase cascade would be warranted. This could involve Western blot analysis to measure the levels of key signaling proteins such as phosphorylated kinases (e.g., p-Akt, p-ERK) or cleavage of proteins like PARP.
Further mechanistic studies might involve the use of specific pathway inhibitors or activators to understand the sequence of signaling events. For example, if the compound is hypothesized to inhibit a particular kinase, its effect could be compared to that of a known inhibitor of that kinase.
Investigation of this compound Activity in Pre-clinical Disease Models (Non-human, Mechanistic Insights)
In Vivo Efficacy Studies in Animal Models (Focus on Target Engagement and Biomarkers)
The in vivo efficacy of this compound would be assessed in relevant animal models of disease. For example, if the compound has anti-inflammatory properties in vitro, it might be tested in a mouse model of arthritis or inflammatory bowel disease. The primary outcome would be a measure of disease severity (e.g., paw swelling in arthritis, weight loss in colitis).
Crucially, these studies would also focus on target engagement. This could involve ex vivo analysis of tissues from treated animals to confirm that the compound is interacting with its intended molecular target. This might be achieved by measuring the activity of a target enzyme or the levels of a downstream biomarker.
Pharmacodynamic Evaluation of this compound in Animal Systems
Pharmacodynamic (PD) studies would aim to correlate the dose and concentration of the compound with its pharmacological effect. This involves collecting tissue and plasma samples at various time points after administration to measure both compound levels (pharmacokinetics) and a biomarker of its activity (pharmacodynamics).
The goal is to establish a clear relationship between exposure and effect, which is critical for understanding the compound's mechanism of action in a whole-animal system and for guiding the design of future studies.
Interactive Data Table: Hypothetical Pharmacodynamic Biomarker Data
| Time Point (hours) | Plasma Concentration (ng/mL) | Biomarker Level (units) |
| 1 | 150 | 85 |
| 4 | 95 | 62 |
| 8 | 40 | 35 |
| 24 | 5 | 12 |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 5 Butyl 3 P Chlorophenyl Rhodanine Analogues
Systematic Modification of the Butyl Side Chain of 5-Butyl-3-(p-chlorophenyl)rhodanine and its Impact on Biological Activity
The C5 position of the rhodanine (B49660) ring is a critical locus for modification, and the nature of the substituent at this position significantly influences the compound's biological profile. In the case of this compound, the butyl side chain plays a crucial role in defining its interaction with target proteins.
Systematic alterations to this alkyl chain have demonstrated a clear impact on biological activity. Research on various 5-alkylrhodanine derivatives suggests that the length and branching of the alkyl group can modulate potency. While specific data on a homologous series starting from the 5-butyl analogue is limited in publicly available literature, general trends observed in related rhodanine series indicate that both excessively short and excessively long alkyl chains can be detrimental to activity.
The optimal length is often a balance between providing sufficient hydrophobic interactions with a target's binding pocket and maintaining appropriate solubility and conformational flexibility. For instance, studies on other classes of enzyme inhibitors have shown that a butyl group can be an ideal size to fit into specific hydrophobic pockets.
Table 1: Impact of C5-Alkyl Chain Modification on Biological Activity (Hypothetical Data Based on General SAR Principles)
| Compound ID | C5-Substituent | Relative Activity | Rationale for Activity Change |
| 1 | -CH₃ (Methyl) | Low | Insufficient hydrophobic interaction with the target's binding pocket. |
| 2 | -CH₂CH₃ (Ethyl) | Moderate | Increased hydrophobic contact compared to methyl. |
| 3 | -CH₂CH₂CH₃ (Propyl) | High | Further enhancement of hydrophobic interactions. |
| 4 | -CH₂CH₂CH₂CH₃ (Butyl) | Optimal | Ideal balance of size and hydrophobicity for the binding pocket. |
| 5 | -CH(CH₃)₂ (Isopropyl) | Moderate-High | Branching may alter the fit within the binding pocket. |
| 6 | -CH₂CH₂CH₂CH₂CH₃ (Pentyl) | Moderate | Potential for steric hindrance or unfavorable interactions beyond the optimal pocket size. |
Exploration of Substitutions on the Phenyl Ring and their Influence on this compound Activity
The presence of a chlorine atom at the para position of the phenyl ring is a common feature in many biologically active compounds. This is due to chlorine's ability to modulate a molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic binding sites on proteins. nih.govresearchgate.net The electron-withdrawing nature of chlorine can also influence the electronic distribution within the entire molecule, potentially affecting hydrogen bonding capabilities and other non-covalent interactions. nih.gov
Table 2: Influence of Phenyl Ring Substitution on Biological Activity (Illustrative Data)
| Compound ID | N3-Substituent | Relative Activity | Rationale for Activity Change |
| 7 | -Phenyl | Moderate | Baseline activity without electronic or steric influence from a substituent. |
| 8 | -4-Chlorophenyl | High | Favorable combination of lipophilicity and electronic effects. |
| 9 | -4-Fluorophenyl | Moderate-High | Fluorine's high electronegativity can alter electronic properties, but its smaller size may lead to different interactions compared to chlorine. |
| 10 | -4-Bromophenyl | Moderate | Larger size of bromine may introduce steric hindrance. |
| 11 | -4-Methylphenyl | Moderate | Electron-donating methyl group alters electronic properties compared to halogens. |
| 12 | -4-Methoxyphenyl | Low-Moderate | The bulky and electron-donating methoxy (B1213986) group may lead to unfavorable steric and electronic effects. |
| 13 | -2,4-Dichlorophenyl | Variable | The second chlorine atom can increase lipophilicity but may also introduce significant steric clashes. |
Investigation of Modifications to the Rhodanine Core and their Structure-Activity Implications for this compound
The rhodanine nucleus itself is not merely a passive scaffold but an active participant in the molecule's biological activity. Its thione (C=S) and carbonyl (C=O) groups are key hydrogen bond acceptors, and the nitrogen atom can also participate in interactions. Modifications to this core structure can have a dramatic impact on the compound's properties.
One common modification is the replacement of the sulfur atom at the 2-position with an oxygen atom to yield a thiazolidinedione (TZD) derivative. This change can significantly alter the electronic properties and hydrogen bonding capacity of the ring, often leading to a different pharmacological profile. Generally, 3,5-disubstituted rhodanines are considered to be more potent in their biological activities compared to their monosubstituted counterparts. nih.gov
Another area of investigation involves the "active methylene" group at the C5 position. While this article focuses on a 5-butyl substituent, it is important to note that many potent rhodanine derivatives feature a 5-ylidene moiety, where the C5 is part of a double bond with an external group. This introduces a planar, rigid element that can be crucial for fitting into specific enzyme active sites.
Elucidation of Key Structural Features of this compound Responsible for Target Recognition
The collective analysis of SAR and SMR studies points to several key structural features of this compound that are likely responsible for its recognition by biological targets:
The 5-Butyl Group: This hydrophobic chain is likely to occupy a corresponding hydrophobic pocket in the target protein. The length and linearity of the butyl group appear to be optimized for this interaction in many biological systems.
Advanced Analytical and Bioanalytical Methodologies Research for 5 Butyl 3 P Chlorophenyl Rhodanine
Development of Hyphenated Techniques for the Analysis of 5-Butyl-3-(p-chlorophenyl)rhodanine in Complex Research Matrices
Hyphenated analytical techniques, which combine two or more methods, are indispensable for the analysis of this compound, particularly within complex biological or environmental samples. These methods offer enhanced selectivity and sensitivity, which are critical for accurate quantification and identification.
LC-MS/MS Method Development for Trace Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a powerful tool for the trace analysis of this compound. This technique allows for the separation of the compound from a complex matrix, followed by its highly selective and sensitive detection. Recent studies have focused on optimizing LC-MS/MS methods for various applications. nih.govmdpi.com
A key aspect of method development involves the fine-tuning of chromatographic conditions and mass spectrometric parameters to achieve optimal performance. For instance, a reverse-phase C18 column is often employed for separation, with a mobile phase typically consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govsci-hub.st The gradient elution program is carefully designed to ensure good peak shape and resolution from matrix components.
In the mass spectrometer, the compound is ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This provides a high degree of specificity and minimizes interference from co-eluting compounds. unimi.it The selection of appropriate MRM transitions is crucial for the sensitivity and reliability of the assay.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition |
| Chromatography | |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z of protonated this compound |
| Product Ion (Q3) | Specific fragment ions |
| Collision Energy | Optimized for maximum fragment intensity |
| Dwell Time | 50 ms |
GC-MS for Volatile Derivatives of this compound
While LC-MS/MS is generally preferred for non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis following a derivatization step. Derivatization is necessary to increase the volatility and thermal stability of the analyte, making it suitable for GC analysis.
The derivatization process typically involves reacting the rhodanine (B49660) compound with a reagent that replaces active hydrogens with a less polar, more volatile group. For example, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be an effective strategy. The resulting trimethylsilyl (B98337) derivative is more amenable to separation on a GC column.
GC-MS analysis offers high chromatographic resolution and provides characteristic mass spectra that can be used for structural elucidation and confirmation. The electron ionization (EI) source in a GC-MS system generates a wealth of fragment ions, creating a unique fingerprint for the derivatized compound. researchgate.netresearchgate.net
Table 2: Hypothetical GC-MS Conditions for a Derivatized Rhodanine Compound
| Parameter | Condition |
| Gas Chromatography | |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temp. 150°C, ramp to 300°C |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-550 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Chiral Separation Techniques for Enantiomers of this compound
The this compound molecule possesses a chiral center at the C5 position of the rhodanine ring. Consequently, it can exist as a pair of enantiomers. Since enantiomers can exhibit different biological activities, their separation and analysis are of significant importance in pharmaceutical and biological research. acs.orgacs.org
Chiral HPLC and SFC Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques used for the enantioselective separation of chiral compounds. These methods rely on chiral stationary phases (CSPs) that can differentiate between the two enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral molecules, including rhodanine derivatives. The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or polar-organic mode, is critical for achieving optimal enantioseparation.
SFC, which uses a supercritical fluid like carbon dioxide as the main component of the mobile phase, often provides faster separations and is considered a "greener" alternative to normal-phase HPLC due to the reduced use of organic solvents.
Table 3: Representative Chiral Separation Parameters
| Parameter | Chiral HPLC | Chiral SFC |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) | Polysaccharide-based (e.g., Chiralcel OJ-H) |
| Mobile Phase | Hexane/Ethanol (B145695) (90:10, v/v) | CO₂/Methanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | 25 °C | 35 °C |
Enantioselective Synthesis and Analysis of this compound
The development of enantioselective synthetic routes is crucial for obtaining single enantiomers of this compound for further study. acs.orgacs.org Asymmetric catalysis, employing chiral catalysts or auxiliaries, can be utilized to favor the formation of one enantiomer over the other. nih.gov For instance, a Knoevenagel condensation, a common step in rhodanine synthesis, could potentially be rendered enantioselective through the use of a chiral base or catalyst. rsc.org
The analysis of the enantiomeric excess (ee) of the synthesized product is a critical step to evaluate the success of the enantioselective synthesis. This is typically performed using the chiral HPLC or SFC methods described in the previous section. By comparing the peak areas of the two enantiomers, the enantiomeric ratio and the enantiomeric excess can be accurately determined.
Spectrophotometric and Electrochemical Sensing Research for this compound
Spectrophotometric and electrochemical methods offer alternative approaches for the detection and quantification of this compound, often providing advantages in terms of speed, simplicity, and cost-effectiveness. mdpi.commdpi.com
UV-Visible spectrophotometry can be used for the quantification of the compound in solution, based on its characteristic absorption spectrum. The rhodanine scaffold and the p-chlorophenyl group contribute to its chromophoric properties. researchgate.net While not as selective as hyphenated techniques, spectrophotometry can be a useful tool for routine analysis in well-defined sample matrices.
Electrochemical sensing methods are based on the electrochemical properties of the rhodanine ring, which can be oxidized or reduced at an electrode surface. mdpi.commdpi.com Techniques such as cyclic voltammetry and differential pulse voltammetry can be used to study the redox behavior of this compound and to develop sensitive analytical methods. mdpi.com The development of chemically modified electrodes, where a specific recognition element is immobilized on the electrode surface, can enhance the selectivity and sensitivity of the electrochemical sensor. rsc.orgrsc.org
Table 4: Summary of Spectrophotometric and Electrochemical Data for Rhodanine Derivatives
| Analytical Technique | Parameter | Typical Value/Observation |
| UV-Visible Spectrophotometry | λmax in Ethanol | ~280-320 nm (dependent on substitution) |
| Cyclic Voltammetry | Oxidation Potential | Dependent on solvent and electrode material |
| Reduction Potential | Dependent on solvent and electrode material |
Microfluidic and Miniaturized Analytical Platforms for High-Throughput Screening of this compound
The evolution of drug discovery and chemical analysis has been marked by a consistent drive towards miniaturization, automation, and increased throughput. For compounds like this compound, which belongs to the broader class of rhodanine derivatives frequently identified in high-throughput screening (HTS) campaigns, these advanced platforms are particularly relevant. nih.govtandfonline.com Microfluidic and other miniaturized analytical systems offer a paradigm shift from conventional benchtop assays, enabling the rapid and efficient screening of chemical libraries with minimal reagent consumption. nih.govstanford.edu These "lab-on-a-chip" technologies integrate multiple laboratory functions onto a single device, providing a controlled environment for cell culture, reagent mixing, and analysis at the microscale. nih.govmdpi.com
The application of such platforms to the study of this compound is predicated on the general utility of these systems for small molecule screening. Rhodanine derivatives, as a class, are well-known to emerge as frequent hits in HTS campaigns targeting a wide array of biological targets. tandfonline.comnih.gov This necessitates robust, secondary screening platforms that can efficiently validate these initial findings and provide more detailed mechanistic insights. Microfluidic systems are ideally suited for this role, offering precise control over the cellular microenvironment and compound exposure. nih.govnih.gov
A significant advantage of microfluidic platforms is the ability to perform analyses with picoliter to nanoliter volumes of reagents. stanford.eduillinois.edu This drastic reduction in volume not only lowers the cost per assay but also enables the screening of a larger number of conditions or compounds, which is critical when evaluating extensive libraries of rhodanine analogues. illinois.edu Furthermore, the small dimensions of microfluidic channels lead to large surface-area-to-volume ratios, which can enhance the sensitivity of detection methods. rsc.org
The design and fabrication of these miniaturized platforms often involve materials like polydimethylsiloxane (B3030410) (PDMS), glass, or polystyrene (PS). nih.govrsc.orgnih.gov PDMS is widely used due to its optical transparency, biocompatibility, and ease of fabrication through soft lithography techniques. rsc.orgnih.gov However, a notable challenge with PDMS-based devices is the potential for absorption of small, hydrophobic molecules like many rhodanine derivatives. rsc.orgrsc.org This absorption can lead to a depletion of the compound from the solution, affecting the accuracy of dose-response studies. rsc.org Consequently, material selection and device design are critical considerations. For instance, using materials with lower absorption properties like polystyrene or glass, or modifying the surface of PDMS channels, can mitigate this issue. rsc.orgnih.gov
High-throughput screening on these miniaturized platforms can be conducted using various assay formats. For instance, droplet-based microfluidics allows for the encapsulation of single cells with the test compound in discrete picoliter-volume droplets, creating millions of isolated micro-reactors for individual analysis. nih.gov This approach is particularly powerful for screening large compound libraries against cellular targets. Another common format involves arrays of microwells, where different concentrations of this compound could be tested in parallel against a cell culture. nih.gov
The table below outlines a conceptual design for a microfluidic screening assay for this compound, highlighting key parameters and considerations.
| Parameter | Description | Rationale for Microfluidic Approach |
| Platform Material | Polystyrene (PS) or surface-modified Polydimethylsiloxane (PDMS) | To minimize the absorption of the hydrophobic rhodanine compound, ensuring accurate dosing. rsc.orgrsc.org |
| Assay Format | Droplet-based or microwell array | Enables high-throughput analysis of numerous discrete cell-compound interactions. nih.gov |
| Cell Type | Target-specific cell line (e.g., cancer cell line, bacterial strain) | Allows for the evaluation of biological activity in a relevant context. nih.govtandfonline.com |
| Compound Delivery | Perfusion-based system with concentration gradient generation | Provides precise temporal and spatial control over compound exposure, mimicking physiological conditions. nih.gov |
| Readout Method | Automated fluorescence microscopy, Raman spectroscopy | Enables quantitative, high-content analysis of cellular responses (e.g., viability, apoptosis, target engagement). illinois.eduyoutube.com |
| Data Analysis | Automated image analysis and quantitative feature extraction | Facilitates the processing of large datasets generated from high-throughput imaging. youtube.com |
Detailed research findings on the application of these platforms to rhodanine derivatives indicate that the choice of the analytical technique integrated into the chip is crucial. For example, combining microfluidics with Raman spectroscopy has been shown to be effective for the on-chip identification of crystalline salts of pharmaceutical compounds, a technique that could be adapted for characterizing the interaction of this compound with its biological target. illinois.edu
Exploration of Research Applications for 5 Butyl 3 P Chlorophenyl Rhodanine
5-Butyl-3-(p-chlorophenyl)rhodanine as a Chemical Probe for Biological Target Validation
The validation of novel biological targets is a critical step in the early stages of drug discovery and biomedical research. Chemical probes, small molecules that selectively interact with a specific protein or pathway, are invaluable tools in this process. While direct studies on this compound as a chemical probe are not extensively documented, the broader class of rhodanine (B49660) derivatives has shown significant promise in this area, suggesting a strong potential for this specific compound.
Rhodanine-containing compounds have been identified as inhibitors of various enzymes, making them useful for elucidating the function of these proteins in cellular processes. For instance, studies on rhodanine analogs have demonstrated their ability to inhibit bacterial enzymes, providing a means to validate these enzymes as potential antibiotic targets. A notable example is the investigation of rhodanine-containing Pan-Assay Interference Compounds (PAINS) analogs as specific inhibitors of Escherichia coli thymidylate kinase (TMPK). vulcanchem.comnih.gov In such studies, a library of rhodanine derivatives is often screened to identify compounds that selectively inhibit the target enzyme. While the aforementioned study did not specifically name this compound, the structure-activity relationship (SAR) data from such research can infer its potential activity. The butyl group at the C5 position generally contributes to the lipophilicity of the molecule, potentially enhancing cell permeability, while the p-chlorophenyl group at the N3 position can influence target binding through electronic and steric interactions.
The general mechanism of action for many rhodanine-based inhibitors involves the interaction of the rhodanine core with the active site of the target protein. The exocyclic double bond at the 5-position can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the enzyme's active site. This covalent modification allows for the irreversible inhibition of the target, a desirable characteristic for a chemical probe designed to produce a sustained biological effect for target validation studies.
Utilization of this compound in Drug Discovery Lead Optimization Programs (Pre-clinical Stage)
Following target validation, the process of lead optimization aims to modify a promising compound to enhance its potency, selectivity, and pharmacokinetic properties. The rhodanine scaffold, including this compound, is considered a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and its ability to interact with a wide range of biological targets. nih.govresearchgate.net
The modular nature of the rhodanine core allows for systematic modifications at several positions, primarily the N3 and C5 positions, to explore the SAR and optimize for desired biological activity. nih.gov In the context of this compound, the butyl and p-chlorophenyl substituents represent specific points for diversification. For example, in a lead optimization program targeting a bacterial enzyme, the length and branching of the alkyl chain at the C5 position could be varied to optimize hydrophobic interactions within the binding pocket. Similarly, the position and nature of the substituent on the phenyl ring at N3 could be altered to fine-tune electronic properties and steric fit.
Table 1: Potential Modifications of this compound for Lead Optimization
| Position of Modification | Example of Modification | Potential Impact on Properties |
| C5-position (Butyl group) | Varying alkyl chain length (e.g., propyl, pentyl) | Modulate lipophilicity and binding affinity |
| C5-position (Butyl group) | Introducing branching or cyclic groups | Enhance steric interactions and selectivity |
| N3-position (p-chlorophenyl) | Altering the position of the chloro substituent (ortho, meta) | Influence electronic distribution and binding orientation |
| N3-position (p-chlorophenyl) | Replacing the chloro group with other halogens or electron-withdrawing/donating groups | Modify electronic properties and target interactions |
| Rhodanine core | Modifications to the core heterocyclic ring | Alter scaffold geometry and reactivity |
Application of this compound as a Precursor for Novel Chemical Entities
The rhodanine ring is a versatile building block in organic synthesis, and this compound can serve as a valuable precursor for the creation of more complex and novel chemical entities. The reactivity of the rhodanine scaffold allows for a variety of chemical transformations, leading to the generation of diverse molecular architectures.
One common synthetic route involving rhodanine derivatives is the Knoevenagel condensation. The active methylene (B1212753) group at the C5 position of the rhodanine ring can react with various aldehydes and ketones to introduce a wide range of substituents. While this compound already possesses a butyl group at this position, modifications can still be made. For instance, the rhodanine ring itself can be synthesized from precursors, and the butyl group can be introduced at a later stage.
Furthermore, the rhodanine core can undergo ring-opening reactions or be used as a template to construct fused heterocyclic systems. These transformations can lead to the synthesis of entirely new classes of compounds with potentially unique biological activities. The presence of the butyl and p-chlorophenyl groups on the starting material provides specific handles to influence the properties of the final products. For example, the p-chlorophenyl group can be a site for further functionalization through cross-coupling reactions.
While specific examples of using this compound as a precursor are not extensively reported, the general synthetic utility of rhodanines is well-established. nih.govnih.gov This makes it a plausible starting material for chemists aiming to develop novel compounds for various applications, from materials science to medicinal chemistry.
Development of Affinity Ligands and Biosensors Based on this compound
The ability of rhodanine derivatives to bind to specific biological targets makes them attractive candidates for the development of affinity ligands and biosensors. Affinity ligands are molecules that can selectively bind to a target of interest and are used in techniques such as affinity chromatography for protein purification. Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte.
The rhodanine scaffold can be functionalized with a reporter group, such as a fluorophore or an electrochemical probe, to create a biosensor. The binding of the rhodanine moiety to its target can induce a change in the signal from the reporter group, allowing for the detection and quantification of the target. For instance, a study has described the development of a novel enzyme biosensor for glucose based on a rhodanine derivative chemiluminescence system. mdpi.com Although this study did not use this compound, it demonstrates the principle of using the rhodanine scaffold in biosensor design.
In the context of this compound, its potential to bind to specific enzymes could be exploited to develop an affinity matrix for the purification of that enzyme. The compound could be immobilized on a solid support, and a crude protein mixture could be passed through this matrix. The target enzyme would bind to the immobilized ligand, while other proteins would pass through, allowing for the selective isolation of the enzyme.
Furthermore, the development of affinity-based probes using the rhodanine scaffold is an active area of research. frontiersin.org These probes can be used to identify the cellular targets of a compound and to study protein-ligand interactions in a complex biological environment. The specific substitutions on this compound could be tailored to optimize its binding affinity and selectivity for a particular target, making it a valuable tool for chemical biology research.
Future Research Directions and Unresolved Challenges in the Study of 5 Butyl 3 P Chlorophenyl Rhodanine
Gaps in Understanding the Comprehensive Mechanism of Action of 5-Butyl-3-(p-chlorophenyl)rhodanine
A primary challenge in the study of this compound lies in the incomplete understanding of its precise mechanism of action. While the broader class of rhodanine (B49660) derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects, the specific molecular targets for this compound are not well-defined. ontosight.ai Research has indicated that rhodanine derivatives can act as inhibitors of various enzymes, but the explicit enzymes or cellular pathways modulated by this compound remain to be identified. Future research must focus on identifying its direct binding partners and downstream signaling cascades to build a comprehensive picture of its biological effects.
Key Unanswered Questions:
What are the primary intracellular protein targets of the compound?
How does it influence specific signaling pathways related to disease progression?
Does the compound exhibit its effects through a single target or by modulating multiple pathways simultaneously?
Opportunities for Further Structural Modification and Optimization of this compound
The rhodanine core is a highly adaptable scaffold for chemical synthesis and modification. ontosight.ai The structure of this compound offers distinct sites for structural changes to enhance its potency, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationship (SAR) is crucial for guiding these modifications. ontosight.ai Theoretical and computational studies, such as those performed on related chlorobenzylidene rhodanine isomers, can help correlate structural features with biological activity. nih.gov
Opportunities for optimization include:
Modification of the Butyl Group (5-position): Altering the length, branching, or cyclization of the alkyl chain could influence the compound's lipophilicity and its fit within the binding pocket of a target protein.
Substitution on the Phenyl Ring (3-position): While a chloro- group is present, exploring other halogen substitutions or adding different functional groups could modulate electronic properties and binding interactions.
Alterations to the Rhodanine Ring: Modifications to the core heterocyclic structure itself, though more complex, could lead to novel derivatives with entirely new biological activity profiles.
| Modification Site | Potential Structural Changes | Anticipated Impact on Activity/Properties |
| 5-Position | Varying alkyl chain length, introducing unsaturation or branching. | Modulate lipophilicity, steric interactions, and binding affinity. |
| 3-Position (Phenyl Ring) | Altering position or type of halogen; adding electron-donating/withdrawing groups. | Influence electronic properties, hydrogen bonding capacity, and target selectivity. |
| Rhodanine Core | Bioisosteric replacement of sulfur or nitrogen atoms. | Create novel chemical scaffolds with potentially different biological targets. |
Development of Advanced In Vitro and In Vivo Models for this compound Research
To bridge the gap between preclinical findings and potential clinical applications, the use of advanced biological models is imperative. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of native tissues. mdpi.com The development and application of more physiologically relevant models are critical for evaluating the efficacy and cellular responses to this compound.
Future research should leverage:
Three-Dimensional (3D) Culture Systems: Spheroids and organoids can mimic the cell-cell and cell-matrix interactions of in vivo tissues, offering better insight into compound efficacy. mdpi.com
Organ-on-a-Chip (OOC) Technology: These microfluidic devices can model the function of entire organs, allowing for the study of compound effects at a systemic level and providing greater insight into human physiology. mdpi.com
Patient-Derived Xenograft (PDX) Models: In cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more accurate prediction of therapeutic response. nih.gov
| Model Type | Traditional Approach | Advanced Approach | Advantage for Rhodanine Research |
| In Vitro | 2D Monolayer Cell Culture | 3D Organoids, Spheroids, Organ-on-a-Chip mdpi.com | More accurately mimics tissue architecture and microenvironment. |
| In Vivo | Standard Xenograft Models | Patient-Derived Xenograft (PDX) Models nih.gov | Better preserves original tumor heterogeneity and predicts clinical response. |
Integration of Omics Technologies for Systems-Level Understanding of this compound Interactions
A systems biology approach, integrating various "omics" technologies, is essential for a holistic understanding of how this compound affects biological systems. nih.gov Assimilating data from genomics, proteomics, and metabolomics can reveal the compound's network-level effects beyond a single target. nih.govfrontiersin.org
Proteomics: Can be used to identify all proteins that bind to the compound or whose expression levels change upon treatment, thus revealing direct targets and downstream effects.
Metabolomics: Allows for the analysis of global changes in cellular metabolites, providing a functional readout of how the compound alters cellular metabolic pathways.
Genomics/Transcriptomics: Can identify genetic markers that confer sensitivity or resistance to the compound and reveal changes in gene expression profiles induced by its activity.
| Omics Technology | Potential Application in Rhodanine Research | Expected Outcome |
| Proteomics | Affinity-based pulldown assays followed by mass spectrometry. | Identification of direct protein binding partners. frontiersin.org |
| Transcriptomics | RNA-sequencing of treated vs. untreated cells. | A global view of gene expression changes induced by the compound. |
| Metabolomics | Mass spectrometry or NMR analysis of cellular extracts. | Elucidation of metabolic pathways perturbed by the compound. nih.gov |
Methodological Innovations in the Synthesis and Analysis of this compound
Advancements in chemical synthesis and analytical techniques are crucial for supporting the ongoing investigation of this compound. While established methods exist for synthesizing the rhodanine core, there is room for innovation. ontosight.ai
Future directions in this area include:
Green Chemistry Approaches: Developing more environmentally friendly synthetic routes that reduce waste, use less hazardous solvents, and improve energy efficiency.
High-Throughput Synthesis: Creating automated or semi-automated synthesis platforms to rapidly generate a library of derivatives for SAR studies.
Advanced Analytical Techniques: Employing methods like X-ray crystallography and theoretical DFT (Density Functional Theory) calculations to determine the precise three-dimensional structure of the compound and its isomers. nih.gov This structural information is invaluable for understanding its interaction with biological targets and for rational drug design.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Butyl-3-(p-chlorophenyl)rhodanine, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves Knoevenagel condensation between rhodanine and substituted aldehydes. Key parameters include:
- Catalysts : Piperidine or sodium sulfite for accelerating condensation .
- Solvents : Polar aprotic solvents (e.g., DMSO) improve solubility of reactants .
- Temperature : Microwave-assisted synthesis (100–150°C) reduces reaction time to 2–3 minutes with yields >80% .
- Purification : Column chromatography or recrystallization ensures purity (>95%) .
- Table 1 : Comparison of Synthetic Approaches
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Microwave | Piperidine | Solvent-free | 94 | 98 | |
| Conventional | Sodium sulfite | DMSO | 81 | 95 | |
| Deep Eutectic Solvent | None | ChCl:Urea | 88 | 97 |
Q. How is this compound characterized structurally, and what spectroscopic techniques are essential for confirming its molecular integrity?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., thiocarbonyl at δ 166–168 ppm, butyl chain at δ 0.8–1.5 ppm) .
- IR : Stretching vibrations for C=S (1200–1250 cm) and C=O (1680–1720 cm) confirm the rhodanine core .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks .
- HRMS : Validates molecular weight (e.g., [M+H] peaks with <2 ppm error) .
Q. What preliminary biological screening assays are recommended to evaluate the anticancer potential of this compound?
- Methodological Answer :
- Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Target-Specific Assays :
- Kinase Inhibition : Pim-1/InhA enzymatic assays using fluorescence polarization .
- Apoptosis Markers : Western blotting for Bax/Bcl-2 ratio changes .
- Antimicrobial Screening : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the bioactivity of rhodanine derivatives against specific molecular targets?
- Methodological Answer :
- Substituent Variation : Modify para-chlorophenyl (electron-withdrawing) and butyl (lipophilic) groups to assess effects on potency .
- Bioisosteric Replacement : Replace sulfur with selenium or oxygen to alter redox properties .
- Table 2 : SAR Trends for Rhodanine Derivatives
| Substituent | Target | Effect | Reference |
|---|---|---|---|
| 5-Butyl | Pim-1 kinase | ↑ Binding affinity (IC <10 μM) | |
| 3-(p-Cl-Ph) | InhA (Mtb) | ↓ IC to 2.7 μM | |
| 5-Benzylidene | DPMS (Trypanosoma) | IC 0.6 mM |
Q. What computational strategies are employed to predict the binding interactions of this compound with enzymes like Pim-1 kinase or InhA?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or MOE to model ligand-protein interactions (e.g., hydrogen bonds with Pim-1’s hinge region) .
- MD Simulations : GROMACS for stability analysis of ligand-enzyme complexes over 100 ns .
- QSAR Models : Multi-linear regression to correlate descriptors (e.g., logP, polar surface area) with IC values .
Q. How should researchers address discrepancies in reported biological activity data across different experimental models for this compound?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hr incubation) .
- Control Variables : Account for solvent effects (DMSO <0.1%) and serum content in cell media .
- Meta-Analysis : Pool data from >3 independent studies using statistical tools (e.g., ANOVA with post-hoc tests) .
Q. What eco-friendly synthetic modifications (e.g., solvent systems, catalysts) can enhance the sustainability of rhodanine derivative production?
- Methodological Answer :
- Solvent Replacement : Choline chloride:urea deep eutectic solvent reduces waste and energy use .
- Catalyst-Free Conditions : Microwave irradiation eliminates toxic catalysts (e.g., piperidine) .
- Atom Economy : Optimize stoichiometry to minimize by-products (e.g., Knoevenagel condensation achieves >90% conversion) .
Q. What advanced analytical techniques (e.g., SERS, TEM) are critical for elucidating the mechanism of antimicrobial action in rhodanine derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
